An In-Depth Technical Guide to the Core Basic Properties of 3-Azabicyclo[3.1.0]hexane
An In-Depth Technical Guide to the Core Basic Properties of 3-Azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of the 3-azabicyclo[3.1.0]hexane scaffold, a rigid nitrogen-containing heterocycle of significant interest in medicinal chemistry. Its unique three-dimensional structure has made it a valuable building block in the design of novel therapeutics.
Core Physicochemical Properties
The basic properties of 3-azabicyclo[3.1.0]hexane and its derivatives are crucial for understanding its behavior in biological systems and for the design of new molecular entities. While experimental data for the parent compound is limited in publicly available literature, the following tables summarize known and predicted values for the core scaffold and some of its common derivatives.
Table 1: Physicochemical Properties of 3-Azabicyclo[3.1.0]hexane and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Refractive Index | logP (Calculated) | pKa (Predicted) |
| 3-Azabicyclo[3.1.0]hexane | C₅H₉N | 83.13 | 122.5 ± 8.0 at 760 mmHg[1] | 15.8 ± 16.5[1] | 1.498[1] | 0.2[1] | 11.47 ± 0.40 (for 6-methyl derivative)[2] |
| 3-Azabicyclo[3.1.0]hexane hydrochloride | C₅H₁₀ClN | 119.59 | 156.4 at 760 mmHg[3][4] | 48.4[3] | Not Available | Not Available | Not Available |
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | C₇H₁₃N | 111.19 | 135 | 24 | Not Available | Not Available | Not Available |
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate | C₈H₁₃NO₂ | 155.19 | 212.6 at 760 mmHg[5] | 82.4[5] | 1.493[5] | Not Available | 10.49 ± 0.40[5] |
Table 2: Solubility Data
| Compound | Solvent | Solubility | Notes |
| 3-Azabicyclo[3.1.0]hexane hydrochloride | Water | Soluble | The hydrochloride salt form generally enhances aqueous solubility[6]. Specific quantitative data is not readily available. |
| 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | Water | log10(solubility in mol/L) = -4.80 | Predicted value[7]. |
Experimental Protocols
Detailed experimental procedures for determining key physicochemical parameters are outlined below. These are generalized protocols that can be adapted for 3-azabicyclo[3.1.0]hexane and its derivatives.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of the protonated amine in 3-azabicyclo[3.1.0]hexane can be determined by potentiometric titration.
Methodology:
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Sample Preparation: A known concentration of 3-azabicyclo[3.1.0]hexane is dissolved in deionized water or a suitable co-solvent system (e.g., ethanol-water) to ensure solubility. The ionic strength of the solution is typically kept constant by adding a background electrolyte like NaCl.
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Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. A standardized solution of a strong acid (e.g., HCl) is used as the titrant and is added in small, precise increments using a calibrated burette.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. For bicyclic amines, computational programs like HYPERQUAD can be used to refine the pKa values from the titration data.[8]
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Methodology:
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Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
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Sample Preparation: A known amount of 3-azabicyclo[3.1.0]hexane is dissolved in the aqueous or organic phase.
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Partitioning: A defined volume of the prepared sample solution is added to a known volume of the other phase in a flask. The flask is then shaken or agitated for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and water layers.
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Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Methodology:
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Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a vial.
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Equilibration: The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
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Phase Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility of the compound at that temperature.
Biological Activity and Signaling Pathways
Derivatives of 3-azabicyclo[3.1.0]hexane have shown significant activity as modulators of key biological targets, including µ-opioid receptors and dipeptidyl peptidase-IV (DPP-4).
Mu-Opioid Receptor Antagonism
Certain 3-azabicyclo[3.1.0]hexane derivatives act as antagonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). This antagonistic activity can be beneficial in conditions like pruritus (itching) and alcohol dependence.[2]
Caption: Mu-opioid receptor antagonist signaling pathway.
Dipeptidyl Peptidase-IV (DPP-4) Inhibition
Other derivatives of 3-azabicyclo[3.1.0]hexane have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism. DPP-4 inhibitors are used in the treatment of type 2 diabetes.
Caption: Mechanism of action of DPP-4 inhibitors.
Synthetic Approaches
The 3-azabicyclo[3.1.0]hexane core can be synthesized through various routes. A common and versatile method involves the cyclopropanation of a pyrroline (B1223166) derivative.
Caption: General synthetic workflow for 3-azabicyclo[3.1.0]hexane.
This guide provides a foundational understanding of the 3-azabicyclo[3.1.0]hexane scaffold. Further research into its derivatives will undoubtedly uncover more of its potential in the development of novel and effective therapeutics.
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 86215-36-3: 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]… [cymitquimica.com]
- 6. chemeo.com [chemeo.com]
- 7. Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
